![molecular formula C12H8ClF3N2 B13883267 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its enhanced chemical stability and biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, for electronic applications.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-(trifluoromethyl)benzylamine
- 2-chloro-4-(trifluoromethyl)pyridine
Comparison: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher chemical stability and enhanced biological activity, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C12H8ClF3N2 |
|---|---|
Molekulargewicht |
272.65 g/mol |
IUPAC-Name |
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(13)18-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
InChI-Schlüssel |
QQIOZMFUCASZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
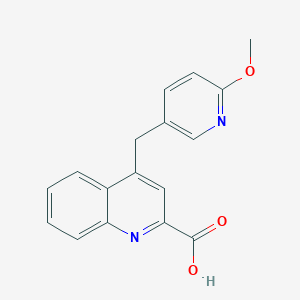

![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
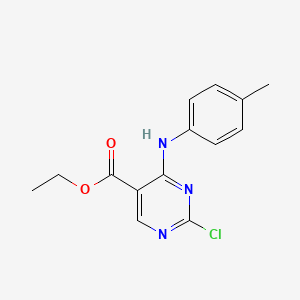
![N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)
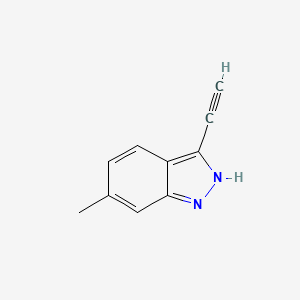
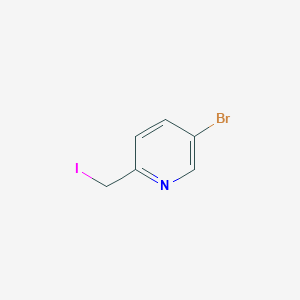
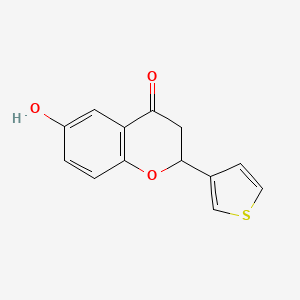
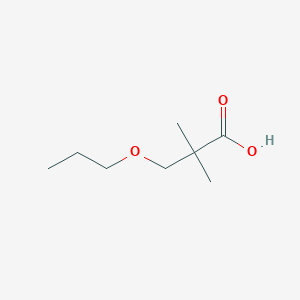
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
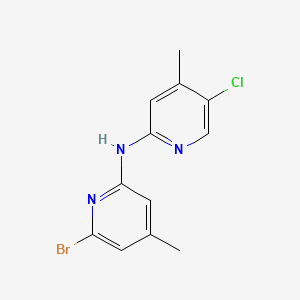
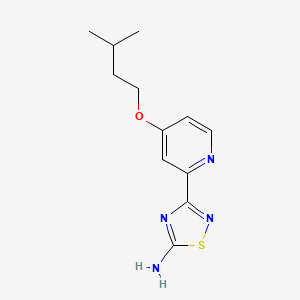
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
